molecular formula C23H25NO4 B11382974 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B11382974
M. Wt: 379.4 g/mol
InChI Key: AUKPGFIMZVOETC-UHFFFAOYSA-N
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Description

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a chromen-2-one core with methoxy, dimethyl, and phenylethyl substituents, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of methoxy and dimethyl groups: These substituents can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the phenylethyl group: This step may involve the use of phenylethylamine in a nucleophilic substitution reaction.

    Formation of the propanamide linkage: This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl group in the chromen-2-one core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic ring or the amide linkage.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Phenylethylamine, methyl iodide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, chromen-2-one derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy, dimethyl, and phenylethyl groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.

    Warfarin: A well-known anticoagulant that also features a chromen-2-one core.

    Umbelliferone: Another chromen-2-one derivative with antioxidant and anti-inflammatory properties.

Uniqueness

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)propanamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other chromen-2-one derivatives.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C23H25NO4/c1-15-18-9-11-20(27-3)16(2)22(18)28-23(26)19(15)10-12-21(25)24-14-13-17-7-5-4-6-8-17/h4-9,11H,10,12-14H2,1-3H3,(H,24,25)

InChI Key

AUKPGFIMZVOETC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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